β-Estradiol-17-acetat

Übersicht

Beschreibung

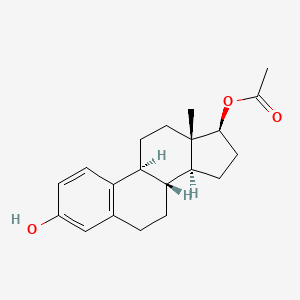

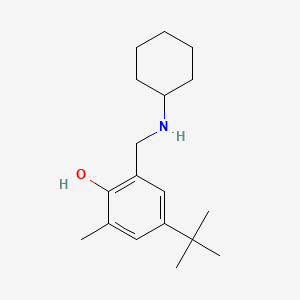

Beta-Estradiol 17-acetate is an estrogen and an estrogen ester, specifically, the C17β acetate ester of estradiol . It is the C17β positional isomer of the better-known and clinically used estradiol ester estradiol acetate . It was never marketed . It is significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . Beta-Estradiol maintains bone homeostasis, and hence is preferred for osteoporosis therapy .

Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P 2 1 2 1 2 1 structure was computationally predicted as one of the thermodynamically plausible structures .Wissenschaftliche Forschungsanwendungen

Umweltbelastung und Bioakkumulation

β-Estradiol-17-acetat wurde hinsichtlich seiner Auswirkungen auf die Umwelt untersucht, insbesondere hinsichtlich seines Potenzials zur Bioakkumulation, die Schäden an Ökosystemen verursachen kann. Die Forschung konzentriert sich auf sein Vorkommen in der gesamten Nahrungskette und seine ökotoxikologische Wirkung .

Medizinische Diagnostik und Referenzmaterialien

Die Verbindung wird bei der Entwicklung von serumgestützten Referenzmaterialien für die medizinische Diagnostik verwendet, insbesondere für die Messung des 17β-Östradiol (17 β-E2)-Spiegels mithilfe von Methoden wie der Isotopenverdünnungs-Flüssigchromatographie-Tandem-Massenspektrometrie (ID-LC-MS/MS) .

Endokrine Systemeffekte

Aufgrund seiner Rolle als Sexualsteroidhormon sind die Auswirkungen von this compound auf das endokrine System von Mensch und Tier ein bedeutendes Forschungsgebiet. Sein Einfluss auf das hormonelle Gleichgewicht und die damit verbundenen physiologischen Prozesse ist ein wichtiges Forschungsthema .

Neurotrope und neuroprotektive Rollen

Die Forschung hat sich auch auf die neurotrophen und neuroprotektiven Rollen konzentriert, die this compound im Gehirn spielen kann, was für das Verständnis seiner breiteren Auswirkungen auf die neurologische Gesundheit von entscheidender Bedeutung ist .

Biotransformationsstudien

Studien zur Biotransformation von this compound zielen darauf ab, seine Stoffwechselwege zu verstehen, einschließlich seiner Verwendung als Elektronendonor in denitrifizierendem Schlamm, was zum Wissen über seine Mineralisierung und das endgültige Ziel in Umweltprozessen beiträgt .

Biosensorentwicklung

this compound wird aufgrund seiner wichtigen Rolle als Hormon bei der Entwicklung von Biosensoren verwendet. Diese Biosensoren sind so konzipiert, dass sie klein, effizient und flexibel sind, um E2-Spiegel zu detektieren .

Forschung zu aquatischen Lebewesen

Die Verbindung wurde in Körperlastanalysen verwendet, um die Auswirkungen von Umweltkontaminanten wie Triclosan auf Brackwasserfische zu untersuchen, was ihre Anwendung in aquatoxikologischen Studien unterstreicht .

Wirkmechanismus

Target of Action

Beta-Estradiol 17-acetate, also known as Estradiol 17-acetate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Its primary targets are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, beta-Estradiol 17-acetate has the same downstream effects within the body through binding to the Estrogen Receptor (ER) . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .

Biochemical Pathways

Estradiol influences several biological processes related to cancer malignancy in ER+ breast cancer . It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness . The mitogen-activated protein kinase (MAPK) cascade and the cyclic-AMP-responsive element-binding protein signaling pathway also respond rapidly to Estradiol and have been implicated in its neuroprotective effects .

Pharmacokinetics

Estradiol is commonly synthesized as a pro-drug ester for oral or intramuscular administration due to its low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Result of Action

The molecular and cellular effects of beta-Estradiol 17-acetate’s action are significant. It is involved in a number of organ functions, significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . It also maintains bone homeostasis, and hence is preferred for osteoporosis therapy .

Action Environment

Beta-Estradiol 17-acetate is discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . Its presence in the environment can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, establishing national and international standards with detailed guidelines for advanced treatment systems is crucial to mitigate global pollution .

Biologische Aktivität

Beta-Estradiol 17-acetate has been found to have a variety of biological activities. It has been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects in various cell types. It has also been found to have an effect on the regulation of gene expression and the production of hormones such as testosterone and progesterone.

Biochemical and Physiological Effects

beta-Estradiol 17-acetate has been found to have a variety of biochemical and physiological effects. It has been found to affect the metabolism of lipids, carbohydrates, and proteins. It has also been found to affect the production of hormones such as testosterone and progesterone. beta-Estradiol 17-acetate has also been found to affect the development and function of reproductive organs.

Vorteile Und Einschränkungen Für Laborexperimente

The use of beta-Estradiol 17-acetate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that beta-Estradiol 17-acetate is relatively easy to synthesize and is relatively inexpensive. However, beta-Estradiol 17-acetate is not as potent as other estrogens and may not be suitable for certain types of experiments.

Zukünftige Richtungen

Future research on beta-Estradiol 17-acetate could include investigating the mechanism of action of beta-Estradiol 17-acetate, as well as looking at the effects of beta-Estradiol 17-acetate on other biological processes. Additionally, research could be conducted on the pharmacokinetics of beta-Estradiol 17-acetate, as well as its effects on drug metabolism and drug interactions. Research could also be conducted on the effects of beta-Estradiol 17-acetate on the development and function of reproductive organs, as well as its effects on the immune system. Finally, research could be conducted on the potential therapeutic uses of beta-Estradiol 17-acetate, such as its use in hormone replacement therapy.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOQNJVHDHYRN-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938492 | |

| Record name | Estradiol 17beta-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1743-60-8 | |

| Record name | Estradiol, 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Estradiol 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 17beta-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 17-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)

![7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B1662420.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)

![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)